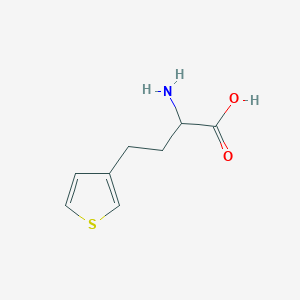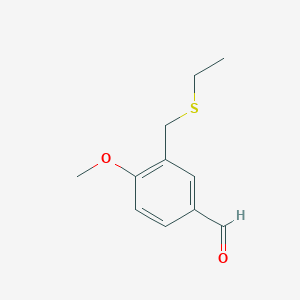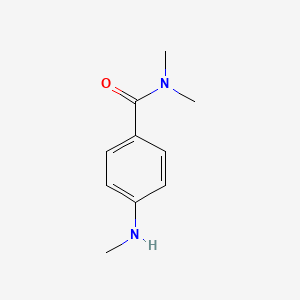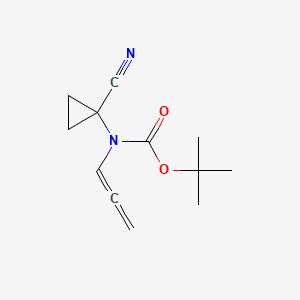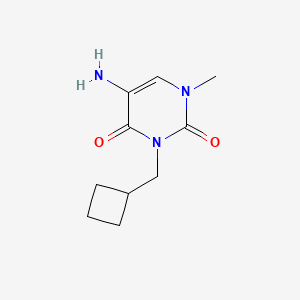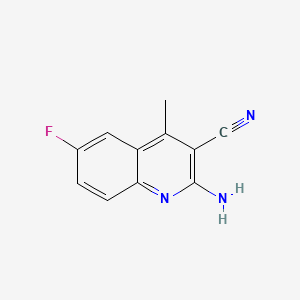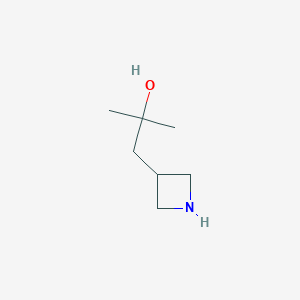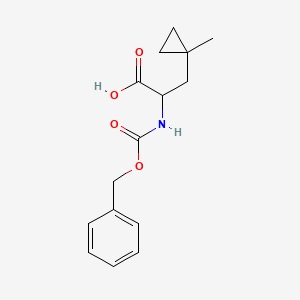
2-(((Benzyloxy)carbonyl)amino)-3-(1-methylcyclopropyl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(((Benzyloxy)carbonyl)amino)-3-(1-methylcyclopropyl)propanoic acid is an organic compound that features a benzyloxycarbonyl-protected amino group and a 1-methylcyclopropyl substituent on a propanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(((Benzyloxy)carbonyl)amino)-3-(1-methylcyclopropyl)propanoic acid typically involves the following steps:
Protection of the amino group: The amino group is protected using benzyloxycarbonyl chloride (Cbz-Cl) in the presence of a base such as sodium bicarbonate or triethylamine.
Formation of the cyclopropyl ring: The 1-methylcyclopropyl group can be introduced via a cyclopropanation reaction, often using diazomethane or a similar reagent.
Coupling reaction: The protected amino acid is then coupled with the cyclopropyl derivative using standard peptide coupling reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and minimizing environmental impact. Techniques such as continuous flow synthesis and the use of greener solvents may be employed.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyloxycarbonyl group, leading to the formation of benzoic acid derivatives.
Reduction: Reduction reactions can target the benzyloxycarbonyl group, resulting in the removal of the protecting group and liberation of the free amino group.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzyloxycarbonyl group.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products:
Oxidation: Benzoic acid derivatives.
Reduction: Free amino acid.
Substitution: Substituted benzyloxycarbonyl derivatives.
Scientific Research Applications
2-(((Benzyloxy)carbonyl)amino)-3-(1-methylcyclopropyl)propanoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in peptide synthesis.
Biology: Employed in the study of enzyme-substrate interactions and protein engineering.
Medicine: Investigated for its potential as a prodrug, where the benzyloxycarbonyl group can be removed in vivo to release the active drug.
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(((Benzyloxy)carbonyl)amino)-3-(1-methylcyclopropyl)propanoic acid involves the following steps:
Enzymatic cleavage: The benzyloxycarbonyl group is cleaved by enzymes such as esterases or proteases, releasing the free amino group.
Interaction with molecular targets: The free amino group can then interact with specific molecular targets, such as enzymes or receptors, leading to the desired biological effect.
Pathways involved: The compound may participate in metabolic pathways involving amino acids and peptides, influencing various physiological processes.
Comparison with Similar Compounds
2-(((Benzyloxy)carbonyl)amino)-3-(cyclopropyl)propanoic acid: Lacks the methyl group on the cyclopropyl ring.
2-(((Benzyloxy)carbonyl)amino)-3-(1-ethylcyclopropyl)propanoic acid: Contains an ethyl group instead of a methyl group on the cyclopropyl ring.
Uniqueness:
- The presence of the 1-methylcyclopropyl group imparts unique steric and electronic properties to the compound, influencing its reactivity and interactions with biological targets.
- The benzyloxycarbonyl protection provides stability during synthetic procedures and can be selectively removed under mild conditions.
Properties
Molecular Formula |
C15H19NO4 |
|---|---|
Molecular Weight |
277.31 g/mol |
IUPAC Name |
3-(1-methylcyclopropyl)-2-(phenylmethoxycarbonylamino)propanoic acid |
InChI |
InChI=1S/C15H19NO4/c1-15(7-8-15)9-12(13(17)18)16-14(19)20-10-11-5-3-2-4-6-11/h2-6,12H,7-10H2,1H3,(H,16,19)(H,17,18) |
InChI Key |
MUMRQTPMMGZKCC-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC1)CC(C(=O)O)NC(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4,4,5,5-tetramethyl-2-[(1E)-3-methylpent-1-en-1-yl]-1,3,2-dioxaborolane](/img/structure/B13486282.png)
![1-[3-Bromo-4-(2,2,2-trifluoroethoxy)phenyl]ethan-1-amine hydrochloride](/img/structure/B13486291.png)
![rac-(1R,5R,6S)-6-(trifluoromethyl)-3-azabicyclo[3.2.0]heptane-1-carboxylic acid hydrochloride](/img/structure/B13486296.png)
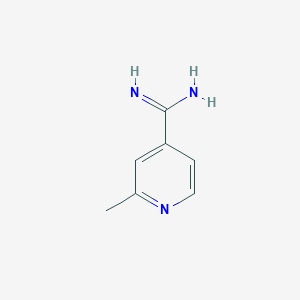

![4-({Bicyclo[1.1.1]pentan-1-yl}methyl)piperidine hydrochloride](/img/structure/B13486312.png)
